1-Ethylcyclohexane-1-carbonitrile
Overview
Description
1-Ethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H15N. It consists of a cyclohexane ring with an ethyl group and a cyano group attached to the same carbon atom. This compound is notable for its unique structure, which combines aliphatic and cyclic functionalities, and the presence of a polar cyano group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-Ethylcyclohexane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of 1-ethylcyclohexanecarboxaldehyde with ammonia or a similar nitrogen source, followed by dehydration. This method leverages the reactivity of the aldehyde group and the nitrogen source to form the nitrile group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be susceptible to nucleophilic substitution reactions, where a nucleophile replaces the nitrile group with another atom or group.
Common reagents used in these reactions include strong bases or acids for nucleophilic substitution and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions include substituted cyclohexane derivatives and primary amines.
Scientific Research Applications
1-Ethylcyclohexane-1-carbonitrile is used in various scientific research applications due to its unique structure and reactivity:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives may be explored for potential biological activity, including as precursors for pharmaceuticals.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 1-Ethylcyclohexane-1-carbonitrile exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the cyano group acts as a leaving group, allowing the nucleophile to attach to the carbon atom. In reduction reactions, the cyano group is converted to a primary amine through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific chemical transformation being studied .
Comparison with Similar Compounds
1-Ethylcyclohexane-1-carbonitrile can be compared to other similar compounds, such as:
Cyclohexane-1-carbonitrile: Lacks the ethyl group, making it less bulky and potentially less reactive in certain reactions.
1-Methylcyclohexane-1-carbonitrile: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and physical properties.
Cyclohexane-1,1-dicarbonitrile: Contains two cyano groups, increasing its polarity and reactivity in nucleophilic substitution reactions
Properties
IUPAC Name |
1-ethylcyclohexane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-9(8-10)6-4-3-5-7-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHBOHFZFXGIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72335-56-9 | |
Record name | 1-ethylcyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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